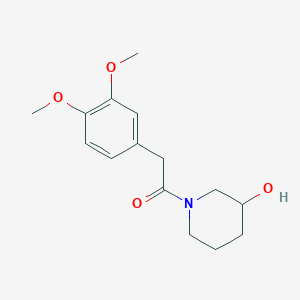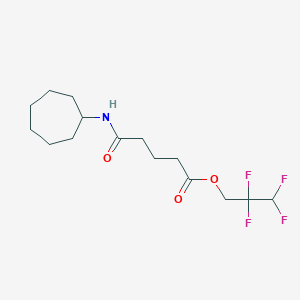
2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate is a fluorinated organic compound It is characterized by the presence of tetrafluoropropyl and cycloheptylamino groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate typically involves multiple steps. One common method starts with the preparation of 2,2,3,3-tetrafluoropropylamine, which is then reacted with cycloheptanone to form the intermediate cycloheptylamine. This intermediate is further reacted with 5-oxopentanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate is unique due to its specific combination of fluorinated and cycloheptylamino groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C15H23F4NO3 |
|---|---|
Peso molecular |
341.34 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl 5-(cycloheptylamino)-5-oxopentanoate |
InChI |
InChI=1S/C15H23F4NO3/c16-14(17)15(18,19)10-23-13(22)9-5-8-12(21)20-11-6-3-1-2-4-7-11/h11,14H,1-10H2,(H,20,21) |
Clave InChI |
MQHISEGWGRICNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
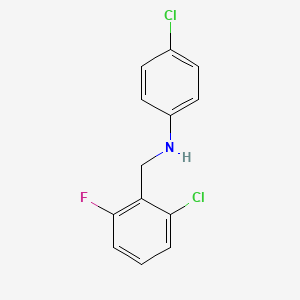
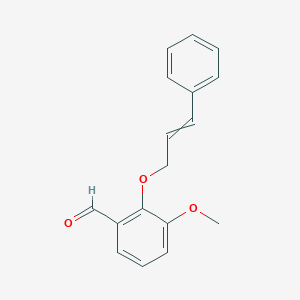
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
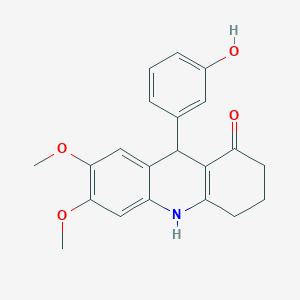
![N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
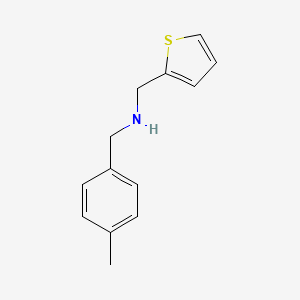
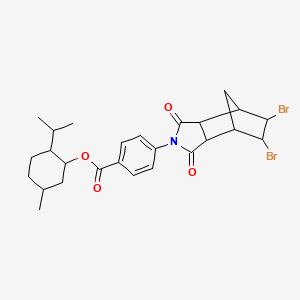
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12485719.png)
![ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B12485722.png)
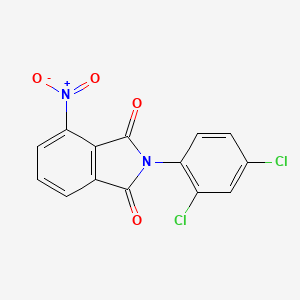
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B12485728.png)
